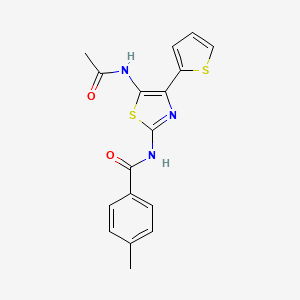

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide

Description

Properties

Molecular Formula |

C17H15N3O2S2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C17H15N3O2S2/c1-10-5-7-12(8-6-10)15(22)20-17-19-14(13-4-3-9-23-13)16(24-17)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |

InChI Key |

OHDVUAHDBRHXBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazole.

Acetylation: The acetylamino group can be introduced by acetylating an amino group on the thiazole ring using acetic anhydride.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with 4-methylbenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetylamino group can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Chloro/Fluoro Substituents : The target compound’s thiophene group may enhance electronic delocalization compared to halogenated analogs like zoxamide or the difluorobenzamide in . This could influence binding to biological targets (e.g., fungal enzymes) by altering electron density or steric bulk .

- Acetylamino vs. This might improve solubility or crystallinity, as seen in Compound 8a (mp 290°C) with its acetylated pyridine ring .

Physicochemical and Spectroscopic Properties

- Melting Points: Thiazole/benzamide derivatives exhibit wide melting point ranges (160–290°C in ), influenced by intermolecular interactions.

- Spectral Data :

Q & A

Q. What are the common synthetic routes for N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide?

The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Reacting 5-acetylamino-4-thiophen-2-yl-thiazol-2-amine with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., pyridine or dichloromethane) under basic conditions (triethylamine) to form the amide bond .

- Substituent Introduction : The thiophen-2-yl group is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like Lewis acids (e.g., AlCl₃) .

- Purification : Recrystallization using methanol or ethanol yields the pure compound, confirmed by TLC and HPLC .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : For resolving 3D molecular conformation, particularly if crystal structures of analogous compounds are available .

Q. What biological activities are associated with this compound?

Thiazole derivatives are studied for:

- Anticancer Activity : Inhibition of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

- Antimicrobial Properties : Structural analogs show activity against bacterial and fungal strains via membrane disruption .

- Enzyme Targeting : The acetylated amino group may enhance binding to kinase or protease targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the thiophen-2-yl group?

- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or palladium-based catalysts for cross-coupling efficiency .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and decomposition risks .

- Yield Monitoring : Use LC-MS or HPLC to track intermediate formation and adjust stoichiometry .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., PFOR) using crystal structures from databases like PDB .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., GROMACS software) .

- QSAR Modeling : Correlate substituent electronegativity or steric effects with bioactivity data from analogs .

Q. How should researchers resolve contradictions in reported synthetic methods?

- Comparative Experiments : Test conflicting conditions (e.g., pyridine vs. triethylamine as base) for amide bond formation .

- DOE (Design of Experiments) : Apply factorial design to evaluate solvent, temperature, and catalyst interactions .

- Literature Meta-Analysis : Prioritize methods with reproducibility in peer-reviewed journals (e.g., Acta Crystallographica) over vendor protocols .

Q. What strategies improve the compound’s metabolic stability in pharmacological studies?

- Trifluoromethyl Substitution : Enhances lipophilicity and resistance to oxidative metabolism, as seen in analogs .

- Prodrug Design : Modify the acetyl group to hydrolyze selectively in target tissues .

- CYP450 Inhibition Assays : Screen for interactions using liver microsomes to identify metabolic hotspots .

Methodological Considerations

Q. What analytical workflows validate purity for in-vitro studies?

- HPLC-DAD : Detect impurities at 254 nm with a C18 column and gradient elution (water:acetonitrile) .

- Elemental Analysis : Confirm C, H, N, S content within 0.3% of theoretical values .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

Q. How are structure-activity relationships (SAR) explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.